molecular formula C10H15NO B012736 [2-(Propan-2-ylamino)phenyl]methanol CAS No. 106898-71-9

[2-(Propan-2-ylamino)phenyl]methanol

Cat. No. B012736
M. Wt: 165.23 g/mol
InChI Key: CAVIKRQEQSWYQE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “[2-(Propan-2-ylamino)phenyl]methanol” would be influenced by its functional groups. For instance, the hydroxyl group (-OH) in alcohols is known to participate in a variety of reactions, including dehydration and oxidation . The amino group (-NH2) can also undergo various reactions, such as acylation or alkylation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Propan-2-ylamino)phenyl]methanol” would be influenced by its functional groups. For instance, alcohols generally have higher boiling points than similar-sized alkanes or ethers due to the presence of hydrogen bonding . The presence of the amino group could also influence the compound’s solubility and reactivity.

properties

IUPAC Name

[2-(propan-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVIKRQEQSWYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444950
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Propan-2-ylamino)phenyl]methanol

CAS RN

106898-71-9
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,2,-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine (125 g, 0.77 mol) in THF (1 L) was filtered through a scintillation funnel and then added dropwise via an addition funnel, over a period of 2.5 h, to a stirred solution of 1.0 M LiAlH4 in THF (800 mL) at 0° C. The reaction was quenched by slow portionwise addition of Na2SO4.10H2O (110 g), over a period of 1.5 h, at 0° C. The reaction mixture was stirred overnight, filtered and the solid salts were washed thoroughly with THF. The filtrate was concentrated under reduced pressure to yield 2-isopropylaminophenylmethanol (120 g, 95%) as a yellow oil. 1H NMR (CDCl3; 300 MHz): 1.24 (d, 6H, CH(CH3)2), 3.15 (bs, 1H, OH), 3.61 (sept, 1H, CH(CH3)2), 4.57 (s, 2H, CH2), 6.59 (t, 1H, ArH), 6.65 (d, 1H, ArH), 6.99 (d, 1H, ArH), 7.15 (t, 1H, ArH).
Quantity
125 g
Type
reactant
Reaction Step One
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Quantity
1 L
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reactant
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0 (± 1) mol
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reactant
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Quantity
800 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

While maintaining at 0° to 5° C., a solution of 140 g of sodium borohydride in 500 ml of 0.5% sodium hydroxide aqueous solution was dropwise added over 2 hours to a solution mixture of 150 g of 2-aminobenzyl alcohol, 300 g of sodium acetate trihydrate, 850 ml of acetic acid, 950 ml of water, 275 ml of ethanol and 500 ml of acetone. Stirring was continued at the same temperature for an hour. Thereafter the reaction mixture was neutralized with potassium carbonate, followed by extraction with hexane. The organic layer was washed with water and then with saturated sodium chloride aqueous solution. The solvent was distilled off under vacuum. Distillation under vacuum gave 142 g of 2-isopropylaminobenzyl alcohol.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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